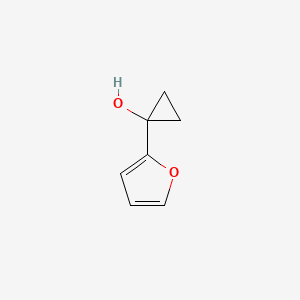
1-(Furan-2-yl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-2-yl)cyclopropan-1-ol is an organic compound that features a cyclopropane ring attached to a furan ring through a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Furan-2-yl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of furan derivatives. For instance, the reaction of furan with diazomethane in the presence of a catalyst can yield the desired cyclopropane derivative. Another method involves the use of cyclopropanation reagents such as Simmons-Smith reagents, which can convert alkenes into cyclopropanes under mild conditions.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as biocatalysis, can enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Furan-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation.
Major Products Formed
Oxidation: Formation of 1-(Furan-2-yl)cyclopropanone.
Reduction: Formation of 1-(Tetrahydrofuran-2-yl)cyclopropan-1-ol.
Substitution: Formation of 1-(Furan-2-yl)cyclopropyl halides or amines.
Applications De Recherche Scientifique
1-(Furan-2-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Furan-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Furan-2-yl)propan-1-ol: Similar structure but with a propanol group instead of a cyclopropanol group.
1-(Furan-2-yl)ethanol: Contains an ethanol group attached to the furan ring.
2-Furylmethanol: A simpler structure with a methanol group attached to the furan ring.
Uniqueness
1-(Furan-2-yl)cyclopropan-1-ol is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This makes it a valuable intermediate in organic synthesis, as it can undergo ring-opening reactions to form more complex structures. Additionally, the combination of the furan ring and cyclopropane ring provides a unique scaffold for the development of novel compounds with potential biological activities.
Propriétés
Numéro CAS |
120284-29-9 |
|---|---|
Formule moléculaire |
C7H8O2 |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
1-(furan-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C7H8O2/c8-7(3-4-7)6-2-1-5-9-6/h1-2,5,8H,3-4H2 |
Clé InChI |
ZEIAJTIFCLIDQN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC=CO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


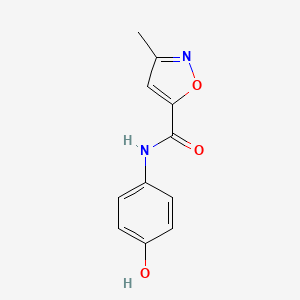

![Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate](/img/structure/B12891421.png)
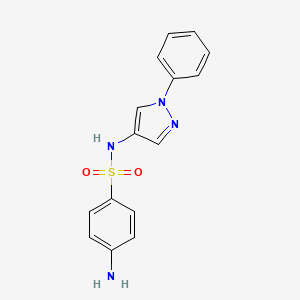
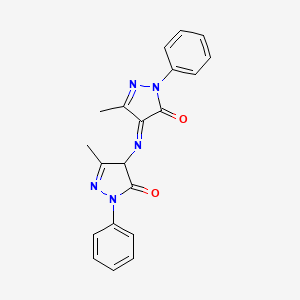
![(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one](/img/structure/B12891441.png)
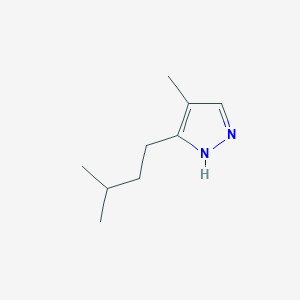
![2-(Aminomethyl)-4-chlorobenzo[d]oxazole](/img/structure/B12891446.png)
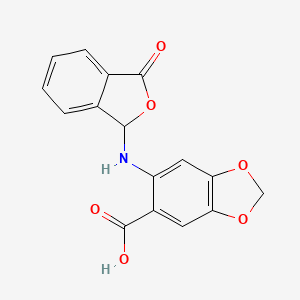
![2-Bromo-4,6-difluorodibenzo[b,d]furan](/img/structure/B12891448.png)
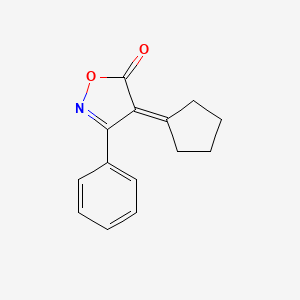
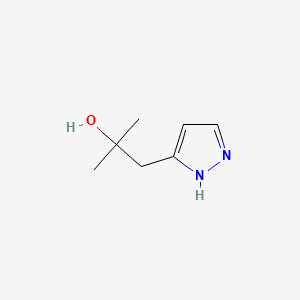
![4-[(2,4-Dimethoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12891466.png)
![N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline](/img/structure/B12891467.png)
